molecular formula C11H14INO4S B2688484 Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate CAS No. 1007171-35-8

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate

Cat. No.: B2688484
CAS No.: 1007171-35-8
M. Wt: 383.2
InChI Key: LAVHSSNMRFDSLQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate is an organic compound with the molecular formula C11H14INO4S and a molecular weight of 383.21 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an iodine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Introduction of the Iodine Atom: The iodine atom is introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS) under mild conditions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or organolithium compounds (RLi) in polar aprotic solvents (e.g., DMF, THF).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Dihydrothiophenes.

    Deprotected Amino Compound: The free amino derivative of the thiophene ester.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: Serves as a building block for the construction of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient (API) that interacts with molecular targets such as enzymes, receptors, or ion channels. The Boc-protected amino group can be deprotected in vivo to release the active amine, which then exerts its biological effects through various pathways, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-bromothiophene-2-carboxylate: Similar structure with a bromine atom instead of iodine.

    Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-chlorothiophene-2-carboxylate: Similar structure with a chlorine atom instead of iodine.

    Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-fluorothiophene-2-carboxylate: Similar structure with a fluorine atom instead of iodine.

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. The iodine atom is larger and more polarizable compared to other halogens, making it a versatile intermediate for further functionalization through cross-coupling reactions such as the Suzuki-Miyaura coupling.

Properties

IUPAC Name

methyl 5-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVHSSNMRFDSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007171-35-8
Record name methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate
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